Ethyl3-(4-chlorophenyl)-2-cyanopent-2-enoate
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Overview
Description
Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate is an organic compound that belongs to the class of cyanoesters. This compound is characterized by the presence of a cyano group (-CN) and an ester group (-COOEt) attached to a pent-2-enoate backbone, with a 4-chlorophenyl substituent. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting ethyl cyanoacetate with 4-chlorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-chlorophenyl)-2-cyanopentanoic acid.
Reduction: Formation of ethyl 3-(4-chlorophenyl)-2-aminopent-2-enoate.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The ester group can also undergo hydrolysis, releasing the active carboxylic acid derivative that can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate can be compared with similar compounds such as:
Ethyl 3-(4-bromophenyl)-2-cyanopent-2-enoate: Similar structure but with a bromine substituent instead of chlorine.
Ethyl 3-(4-methylphenyl)-2-cyanopent-2-enoate: Similar structure but with a methyl substituent instead of chlorine.
Ethyl 3-(4-nitrophenyl)-2-cyanopent-2-enoate: Similar structure but with a nitro substituent instead of chlorine.
These compounds share similar reactivity patterns but differ in their physical and chemical properties due to the nature of the substituent on the phenyl ring
Biological Activity
Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate is an organic compound classified as a cyanoester, characterized by the presence of a cyano group (-CN) and an ester group (-COOEt) attached to a pent-2-enoate backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The molecular formula of ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate is C13H12ClNO2. Its structure facilitates various chemical reactions and interactions with biological systems. The cyano group is particularly notable for its electrophilic nature, allowing it to engage with nucleophilic sites in biological molecules, which can lead to significant biological effects.
Research indicates that the biological activity of ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate may involve:
- Enzyme Inhibition : The cyano group can interact with enzymes, potentially inhibiting their activity. This inhibition could disrupt metabolic pathways, leading to antimicrobial or anticancer effects.
- Cellular Process Disruption : The hydrolysis of the ester group may release active carboxylic acid derivatives that further interact with biological targets, enhancing its pharmacological profile.
Antimicrobial Properties
Studies have shown that ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate exhibits antimicrobial properties against various bacterial strains. The mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes.
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. It is believed that the interaction of the cyano group with cellular components can lead to apoptosis in cancer cells by disrupting critical signaling pathways.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and unique features of compounds related to ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 3-(4-fluorophenyl)-2-cyanopent-2-enoate | C14H14FNO2 | Contains a fluorine atom, potentially altering biological activity. |
Ethyl 3-(phenyl)-2-cyanopent-2-enoate | C13H13NO2 | Lacks halogen substitution; may exhibit different reactivity patterns. |
Ethyl 3-(4-bromophenyl)-2-cyanopent-2-enoate | C14H14BrNO2 | Features bromine instead of chlorine, affecting solubility and reactivity. |
Case Studies and Research Findings
- Antimicrobial Screening : A study conducted on various derivatives of cyanoesters, including ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate, demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis. The results indicated that structural modifications could enhance efficacy against specific bacterial strains .
- Anticancer Research : In vitro studies have shown that compounds similar to ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate induce apoptosis in certain cancer cell lines. The mechanism was attributed to the disruption of mitochondrial function and activation of caspase pathways .
- Enzyme Inhibition Studies : Preliminary data suggest that this compound can inhibit acetylcholinesterase activity, which is crucial for neurotransmission. This property highlights its potential as a therapeutic agent in neurodegenerative diseases .
Properties
Molecular Formula |
C14H14ClNO2 |
---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
ethyl (Z)-3-(4-chlorophenyl)-2-cyanopent-2-enoate |
InChI |
InChI=1S/C14H14ClNO2/c1-3-12(10-5-7-11(15)8-6-10)13(9-16)14(17)18-4-2/h5-8H,3-4H2,1-2H3/b13-12- |
InChI Key |
PJCFONLQVIKGAD-SEYXRHQNSA-N |
Isomeric SMILES |
CC/C(=C(\C#N)/C(=O)OCC)/C1=CC=C(C=C1)Cl |
Canonical SMILES |
CCC(=C(C#N)C(=O)OCC)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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